8-Oxa-5-azaspiro[3.6]decane;hydrochloride is a heterocyclic compound characterized by a unique spiro structure that includes both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. The presence of the spirocyclic structure contributes to its distinct chemical properties, making it a subject of various synthetic and analytical studies.
This compound can be synthesized from commercially available precursors through several methods, including cyclization reactions involving nitrogen-containing amines and cyclic ketones. It is also referenced in chemical databases such as PubChem, where detailed information about its molecular structure and properties can be found .
8-Oxa-5-azaspiro[3.6]decane;hydrochloride belongs to the class of spiro compounds, which are characterized by their unique two-ring structures sharing a single atom. It is specifically classified as a heterocyclic compound due to the inclusion of both nitrogen and oxygen atoms in its structure.
The synthesis of 8-Oxa-5-azaspiro[3.6]decane;hydrochloride typically involves cyclization reactions under controlled conditions. One common method includes the reaction of tetrahydropyran derivatives with halogenated compounds, followed by cyclization to form the desired spirocyclic structure.
The molecular formula for 8-Oxa-5-azaspiro[3.6]decane;hydrochloride is C8H15NO, with a molecular weight of approximately 141.21 g/mol. The InChI key for this compound is MWACBUDPWKCEJL-UHFFFAOYSA-N, indicating its unique structural characteristics.
8-Oxa-5-azaspiro[3.6]decane;hydrochloride can undergo various chemical reactions:
Common reaction conditions vary depending on the specific reaction type:
The mechanism of action for 8-Oxa-5-azaspiro[3.6]decane;hydrochloride involves its interaction with biological targets through hydrogen bonding and other interactions facilitated by the nitrogen atom within its spiro ring system. These interactions can influence various biological pathways, potentially leading to therapeutic effects .
8-Oxa-5-azaspiro[3.6]decane;hydrochloride is typically a crystalline solid with specific melting points that can vary based on purity and preparation methods.
Key chemical properties include:
Relevant analyses such as high-resolution mass spectrometry (HRMS) confirm its molecular weight and purity during synthesis .
8-Oxa-5-azaspiro[3.6]decane;hydrochloride has several scientific applications:
This compound's unique structural characteristics make it a valuable subject for ongoing research in both synthetic chemistry and pharmacology, highlighting its potential in developing new therapeutic agents.
The synthesis of 8-oxa-5-azaspiro[3.6]decane hinges on strategic ring fusion to establish its spirocyclic core. This bicyclic system features a cyclohexane ring fused at the 1-position to an oxazolidine-type structure via a spiro carbon (C8). Key synthetic routes exploit cyclohexanone derivatives as starting materials, where the ketone functionality enables simultaneous ring closure and ketal-amine formation. A prevalent approach involves reductive amination between cyclohexanone precursors and ethanolamine derivatives under acidic conditions. This one-pot method facilitates nucleophilic attack by the amine on the carbonyl carbon, followed by intramolecular etherification to form the oxa-aza bridge [3] [4].
Solvent selection critically influences reaction kinetics and scaffold purity. Dichloromethane (DCM) or ethyl acetate facilitates moderate yields (45-60%) but often requires chromatographic purification. Alternatively, tetrahydrofuran (THF) with catalytic acetic acid achieves higher diastereoselectivity (>75%) due to controlled protonation of the imine intermediate. Post-cyclization, silica gel chromatography remains standard for isolating the free base, yielding a colorless oil that solidifies upon refrigeration. NMR characterization (particularly 1H and 13C) confirms successful spiro fusion through distinctive chemical shifts: the spiro carbon (C8) resonates near δ 70-75 ppm in 13C NMR, while methylene protons adjacent to nitrogen and oxygen appear as complex multiplets between δ 2.8-3.5 ppm [3] [5].
Table 1: Ring-Forming Reactions for 8-Oxa-5-azaspiro[3.6]decane Synthesis
Precursor | Reagent System | Solvent | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
4-(Aminomethyl)cyclohexanone | Ethanolamine, NaBH₄ | THF/AcOH | 68 | Moderate (syn:anti 3:1) |
4-(2-Hydroxyethyl)iminocyclohexanol | H₂, Pd/C | Ethanol | 72 | High (syn preferred) |
1-(2-Chloroethoxy)cyclohexane-4-amine | K₂CO₃, KI | Acetonitrile | 58 | Low |
Catalytic methodologies enhance efficiency and stereocontrol in constructing the azaspiroketal moiety. Palladium-catalyzed hydrogenation (5-10% Pd/C, 50-100 psi H₂) of cyclic enol ether-amine intermediates achieves near-quantitative reduction while preserving the acid-sensitive ketal functionality. This step typically follows initial imine formation and precedes spontaneous cyclization [3]. For asymmetric synthesis, chiral Bronsted acid catalysts (e.g., BINOL-phosphates) induce enantioselectivity during the ring-closing step, though reported enantiomeric excesses (ee) remain modest (<50%) for this scaffold [7].
Microwave-assisted synthesis significantly accelerates azaspiroketalization. Cyclization times reduce from 12-24 hours under reflux to 15-30 minutes at 150°C in polar aprotic solvents like N-methylpyrrolidone (NMP). This technique suppresses common side products such as N-alkylated dimers or exocyclic enamines, improving isolated yields to >80% for hydrochloride salts after crystallization. Recent advances leverage enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, facilitating transesterification or dynamic kinetic resolution of racemic spirocyclic intermediates. This approach yields enantiomerically enriched (>90% ee) derivatives but requires specialized hydroxy-ester precursors [5] [7].
Table 2: Catalytic Systems for Azaspiroketal Synthesis
Catalyst/System | Reaction Conditions | Key Advantage | Limitation |
---|---|---|---|
Pd/C (5 mol%) | H₂ (50 psi), EtOH, 25°C | Near-quantitative reduction | Sensitive to over-reduction |
Chiral Phosphoric Acid (10 mol%) | Toluene, -20°C, 48h | Enantioselectivity (up to 48% ee) | Low yield (30-40%) |
CALB Lipase | TBME, 40°C, 72h | High enantioselectivity (>90% ee) | Requires ester functionality |
Microwave Irradiation | NMP, 150°C, 0.5h | Rapid cyclization | Scalability challenges |
Conversion of the free base 8-oxa-5-azaspiro[3.6]decane to its hydrochloride salt enhances stability and crystallinity. Optimal protonation employs ethereal HCl (2-3 M in diethyl ether) added dropwise to the free base dissolved in anhydrous diethyl ether or ethyl acetate at 0-5°C. Maintaining stoichiometric control (1.05-1.10 equivalents of HCl) prevents chloride over-saturation, which can induce oiling-out or amorphous solid formation [1] [2]. Post-addition, gradual warming to room temperature promotes crystalline nucleation. The hydrochloride salt typically precipitates as a white microcrystalline powder with a melting point range of 192-196°C (decomposition), indicating high purity [1].
Crystallization optimization focuses on solvent polarity and anti-solvent selection. Isopropanol/ethyl acetate mixtures (1:3 v/v) yield well-defined crystals suitable for X-ray diffraction, confirming the protonation site at the tertiary nitrogen. Long-term stability requires storage below -20°C in desiccated environments, as the hydrochloride salt is hygroscopic and decomposes upon water absorption (>5% w/w), forming the corresponding alcohol via ketal hydrolysis. Purity profiles (HPLC or UPLC-MS) show ≥95% purity when crystallized from acetonitrile, with residual solvents controlled below ICH Q3C limits [1] [6]. Salt formation also modifies solubility: the hydrochloride salt exhibits 25 mg/mL solubility in water versus <1 mg/mL for the free base, facilitating biological testing formulations.
Table 3: Hydrochloride Salt Formation Conditions and Outcomes
Parameter | Optimal Conditions | Effect on Product |
---|---|---|
HCl Equivalents | 1.05 eq | Prevents dihydrochloride formation |
Temperature | 0-5°C (addition), RT (crystallization) | Controls crystal morphology |
Solvent System | EtOAc/IPA (3:1) or anhydrous Et₂O | Enhances crystallinity |
Purity (HPLC) | ≥95% | Meets pharmacopeial standards |
Storage Stability | -20°C, desiccated | Prevents hygroscopic degradation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3